molecular formula C9H11Br2NO B2590703 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide CAS No. 2230798-54-4

8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

Cat. No. B2590703
M. Wt: 309.001
InChI Key: GNPQBIJTGWORGS-UHFFFAOYSA-N
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Description

“8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide” is a chemical compound with the CAS Number: 2230798-54-4 . It has a molecular weight of 309 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO.BrH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h3-4,11-12H,1-2,5H2;1H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Chemical Properties

8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide and its derivatives are primarily used in the synthesis of various chemical compounds. Research demonstrates its utility in the efficient and selective synthesis of quinoline derivatives, emphasizing its role in bromination reactions and one-pot synthesis processes. For instance, Şahin et al. (2008) highlighted the synthesis of valuable tribromoquinoline and dibromo-tetrahydroquinoline with high yields, underlining the compound's importance in chemical synthesis (Şahin et al., 2008).

Applications in Natural Products and Drug Synthesis

The compound and its variants are also noted for their presence in natural products and potential drug synthesis. For instance, Ma et al. (2007) identified novel bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides. These compounds, including brominated tetrahydroisoquinolines, were semisynthesized, indicating the compound's relevance in the synthesis of natural product derivatives (Ma et al., 2007).

Utility in Drug Development and Photolysis Studies

Moreover, 8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide and its derivatives have been implicated in the development of drugs and the study of photolysis products. For example, Jiang et al. (2007) conducted a study on the photo-degradation products of a specific tetrahydroisoquinoline hydrobromide, uncovering major photo-degradation products and contributing to the understanding of the stability and breakdown of such compounds (Jiang et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name

8-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.BrH/c10-9-4-7(12)3-6-1-2-11-5-8(6)9;/h3-4,11-12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPQBIJTGWORGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2Br)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrobromide

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